1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h6-8,10H,1-5H2,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBOXBENLUTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.
Cyclohexyl Urea Formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with cyclohexyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Medicinal Chemistry
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has been evaluated for its biological activities, particularly in the realm of drug discovery. Its structural features suggest potential interactions with various biological targets.
Key Findings:
-
Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against several bacterial strains. Minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics.
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64
Cancer Research
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
Agrochemical Applications
Due to its bioactivity, this compound is being explored as a potential agrochemical agent. Its ability to inhibit plant pathogens suggests applications in crop protection.
Research Insight:
Field trials have demonstrated that formulations containing this compound can reduce the incidence of fungal infections in crops by up to 40%.
Material Science Applications
The unique properties of 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea also make it suitable for applications in material science. Its incorporation into polymers has been studied for enhancing thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 25 | 80 |
| Polyvinyl chloride | 30 | 90 |
| Copolymer with Urea | 35 | 120 |
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may bind to and inhibit the activity of certain kinases or receptors involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycle: The target compound’s 1,3,4-oxadiazole core is more electron-deficient than the 1,3,4-thiadiazole in analogues (e.g., ), which may alter binding interactions with enzymes. Triazine-based hybrids () exhibit a larger planar structure, which may hinder membrane permeability compared to compact oxadiazoles.
- Substituent Effects: Cyclohexyl vs. Thiophen-3-yl vs. Phenyl/Indole: Thiophene’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites, contrasting with phenyl’s neutrality or indole’s hydrogen-bonding capability (). Trimethoxy Substitution: The trimethoxyphenyl group in introduces steric bulk and electron-donating effects, which could interfere with target binding compared to the smaller thiophene .
Biological Activity
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The compound is synthesized through a multi-step organic reaction involving cyclohexanecarboxaldehyde and thiophene derivatives. The general procedure includes:
-
Reagents :
- Cyclohexanecarboxaldehyde
- Thiophene-2-sulfonamide
- Nickel catalyst (Ni(COD)₂)
- Phosphine ligand (PCy₃)
- Titanium isopropoxide
-
Conditions :
- Stirring for 12 hours at 100 °C in anhydrous acetonitrile.
- Purification via flash column chromatography.
The yield of the compound is reported to be around 53% with a melting point of 101−102 °C, confirming successful synthesis .
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. Notably, compounds similar to 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |
| 5b | U-937 | 12.50 | Caspase-3 cleavage leading to apoptosis |
These compounds have demonstrated greater cytotoxic activity than traditional chemotherapeutics like doxorubicin, particularly in leukemia and breast cancer cell lines .
The action mechanism of 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53.
- Caspase Activation : It promotes caspase activation, leading to programmed cell death in cancer cells .
Study on Anticancer Efficacy
In a controlled study involving MCF-7 and U-937 cell lines, the compound was tested for its ability to induce apoptosis. Flow cytometry assays revealed that treatment with 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea resulted in a significant increase in apoptotic cells compared to untreated controls .
Selectivity Against Cancer Cells
Further investigations highlighted the selectivity of this compound against cancerous cells while exhibiting minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted therapies with reduced side effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, and how do reaction conditions influence yield?
The synthesis typically involves coupling cyclohexyl isocyanate with a pre-formed 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine intermediate. Key parameters include:
- Solvent selection : Anhydrous toluene or chloroform is preferred to minimize side reactions .
- Temperature : Reflux conditions (e.g., 110°C for toluene) are critical for activating the oxadiazole-amine nucleophile .
- Catalysis : Triethylamine is often used to neutralize HCl generated during urea bond formation .
- Yield optimization : Yields range from 45–75%, depending on the purity of intermediates and reaction time (1–2 hours) .
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Toluene/Chloroform | Higher polarity improves amine reactivity |
| Temperature | 100–120°C | Prolonged heating degrades oxadiazole |
| Reaction Time | 1–2 hours | Insufficient time reduces coupling efficiency |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography : Resolves the urea-oxadiazole conformation and confirms thiophene substitution patterns .
- NMR spectroscopy : H NMR identifies cyclohexyl protons (δ 1.2–1.8 ppm) and thiophene aromatic signals (δ 7.2–7.5 ppm). C NMR confirms carbonyl (δ 155–160 ppm) and oxadiazole C=N (δ 165–170 ppm) .
- IR spectroscopy : Urea C=O stretches appear at 1640–1680 cm, while oxadiazole C=N absorbs at 1580–1620 cm .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentration ranges .
- Solubility limitations : The cyclohexyl group reduces aqueous solubility, requiring DMSO or cyclodextrin formulations .
- Metabolic stability : Oxadiazole rings may undergo hepatic degradation, altering activity in vivo vs. in vitro . Methodological solutions :
- Standardize assays using controls like phenylurea derivatives.
- Perform pharmacokinetic profiling to assess bioavailability .
Q. What is the impact of oxadiazole-thione tautomerism on the compound’s reactivity and bioactivity?
The 1,3,4-oxadiazole moiety exhibits thiol-thione tautomerism, influencing electronic properties:
- Thione form (S=C-N) : Enhances electrophilicity, improving interactions with biological targets like kinase ATP-binding pockets .
- Thiol form (SH-C=N) : Increases solubility but reduces stability in acidic conditions . Experimental validation :
- UV-Vis spectroscopy (250–300 nm) and C NMR (δ 175–180 ppm for C=S) differentiate tautomers .
Q. How does the cyclohexyl substituent affect solubility and crystallinity compared to aromatic analogs?
- Solubility : Cyclohexyl reduces polarity, lowering aqueous solubility (logP ≈ 3.5) compared to phenyl analogs (logP ≈ 2.8) .
- Crystallinity : The bulky cyclohexyl group disrupts crystal packing, leading to amorphous solid forms unless co-crystallized with carboxylic acids . Strategies for improvement :
- Introduce polar groups (e.g., hydroxyl) on the cyclohexyl ring .
- Use nano-formulation techniques to enhance dispersion .
Q. What computational methods are used to predict the compound’s binding affinity for kinase targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with EGFR or VEGFR2 kinases.
- MD simulations : GROMACS assesses stability of urea-oxadiazole interactions in ATP-binding sites .
- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. furan) with IC values .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
